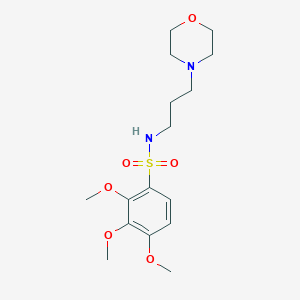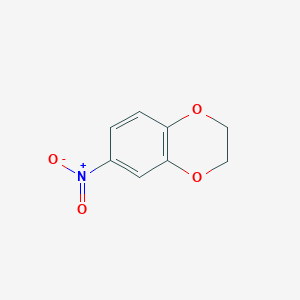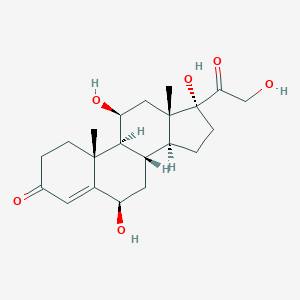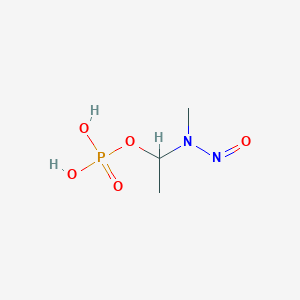
1-(N-Methyl-N-nitrosoamino)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Methyl-N-nitrosoamino)ethyl phosphate, also known as MNAEP, is a chemical compound that has been extensively studied for its potential use in scientific research. MNAEP is a nitrosamine derivative of ethyl phosphate, which is commonly used as a solvent and a flame retardant. MNAEP has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
1-(N-Methyl-N-nitrosoamino)ethyl phosphate is known to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and other genetic abnormalities, which can contribute to the development of cancer. This compound has also been shown to inhibit DNA repair mechanisms, further increasing the risk of DNA damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cellular respiration. This compound has also been shown to increase the production of reactive oxygen species, which can lead to cellular damage and contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(N-Methyl-N-nitrosoamino)ethyl phosphate has several advantages for use in lab experiments, including its ability to induce DNA damage and its unique chemical properties. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving 1-(N-Methyl-N-nitrosoamino)ethyl phosphate. One area of interest is the study of the mechanisms of nitrosamine toxicity and the development of new treatments for nitrosamine-induced diseases. Another area of interest is the development of new methods for the synthesis and purification of this compound, as well as the development of new applications for this compound in scientific research.
Métodos De Síntesis
1-(N-Methyl-N-nitrosoamino)ethyl phosphate can be synthesized by reacting N-methyl-N-nitrosoamine with ethyl phosphate in the presence of a catalyst. The reaction yields this compound as a colorless liquid with a boiling point of 180-182°C.
Aplicaciones Científicas De Investigación
1-(N-Methyl-N-nitrosoamino)ethyl phosphate has been used in a variety of scientific research applications, including the study of DNA damage and repair mechanisms, as well as the role of nitrosamines in cancer development. This compound has also been used to investigate the effects of nitrosamines on the central nervous system and to study the mechanisms of nitrosamine toxicity.
Propiedades
Número CAS |
105514-32-7 |
|---|---|
Fórmula molecular |
C3H7N2O5P-2 |
Peso molecular |
184.09 g/mol |
Nombre IUPAC |
1-[methyl(nitroso)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H9N2O5P/c1-3(5(2)4-6)10-11(7,8)9/h3H,1-2H3,(H2,7,8,9) |
Clave InChI |
RAHRGNXSRYXRLP-UHFFFAOYSA-L |
SMILES |
CC(N(C)N=O)OP(=O)(O)O |
SMILES canónico |
CC(N(C)N=O)OP(=O)(O)O |
Sinónimos |
1-(N-methyl-N-nitrosoamino)ethyl phosphate 1-(N-methyl-N-nitrosoamino)ethyl phosphate, dipotassium salt 1-MNEP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



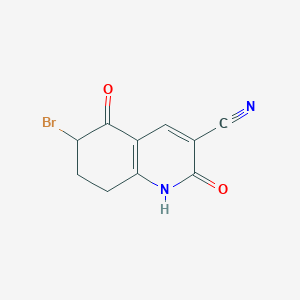
![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)

